CC0651

Vue d'ensemble

Description

CC0651 (CAS: 1319207-44-7) is a first-in-class small-molecule inhibitor targeting the ubiquitin-conjugating enzyme (E2) Cdc34A (UBE2R1). It functions as an allosteric modulator, stabilizing the weak interaction between Cdc34A and donor ubiquitin (Ub), thereby blocking ubiquitin transfer in the ubiquitin-proteasome system (UPS) . Key characteristics include:

- Molecular formula: C₂₀H₂₁Cl₂NO₆ (MW: 442.29 g/mol) .

- Mechanism: Binds to a cryptic pocket in Cdc34A, enhancing shape complementarity with Ub and reducing conformational flexibility. This stabilizes a low-affinity Cdc34A-Ub complex, sterically hindering catalytic transfer .

- Activity: Inhibits p27Kip1 ubiquitination with an IC₅₀ of 1.72 µM .

Méthodes De Préparation

Structural Overview and Synthetic Challenges

CC0651 ((2R,3S,4S)-5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-(2-methoxyacetamido)pentanoic acid) features a biphenyl core substituted with a 3,5-dichlorophenyl group, a pentanoic acid chain with three stereocenters, and a methoxyacetamido side chain . The synthesis demands precise control over stereochemistry at the 2R, 3S, and 4S positions, as well as efficient coupling strategies to assemble the biphenyl and dichlorophenyl moieties. Key challenges include avoiding racemization during amide bond formation and ensuring regioselectivity in aromatic substitutions .

Synthesis of the Chiral Amino Alcohol Intermediate

The synthesis begins with the preparation of the chiral amino alcohol intermediate (compound 7 in the original literature) . This intermediate is critical for introducing the 2,3-dihydroxy and 4-methoxyacetamido groups. The amino alcohol is synthesized via asymmetric epoxidation of a glycidyl ether derivative, followed by ring-opening with ammonia or an amine nucleophile. Enzymatic resolution or chiral auxiliary methods may be employed to achieve the desired (2R,3S) configuration . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm enantiomeric purity (>98% ee) .

Biphenyl Core Assembly

The biphenyl moiety is constructed using a Suzuki-Miyaura cross-coupling reaction between a 4-bromophenylboronic acid derivative and a 3,5-dichlorophenyl-substituted aryl halide . Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the coupling in a mixture of tetrahydrofuran (THF) and aqueous sodium carbonate. The reaction proceeds at 80–100°C for 12–24 hours, yielding the biphenyl intermediate with >90% purity after column chromatography .

Coupling of the Amino Alcohol to the Biphenyl Backbone

The amino alcohol intermediate is coupled to the biphenyl core via a nucleophilic substitution or Mitsunobu reaction. In the modified synthetic route described by , the hydroxyl group of the amino alcohol reacts with a bromopentanoic acid derivative under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) to form the pentanoic acid linkage. This step establishes the (4S) configuration through stereospecific inversion . The crude product is purified via silica gel chromatography, with yields averaging 65–75% .

Introduction of the Methoxyacetamido Group

The methoxyacetamido side chain is introduced via amidation of the primary amine on the amino alcohol. Methoxyacetyl chloride is reacted with the amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–5°C . The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated in 80–85% yield after aqueous workup and recrystallization .

Final Cyclization and Acid Formation

The pentanoic acid chain is cyclized under acidic conditions (e.g., HCl in ethanol) to form the lactone intermediate, which is subsequently hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide . This step finalizes the (2R,3S,4S) stereochemistry. The hydrolysis is conducted at 60°C for 6 hours, followed by neutralization with HCl to precipitate this compound as a white solid . Final purification is achieved via reverse-phase HPLC, yielding >95% pure product .

Analytical Characterization

This compound is characterized using a combination of techniques:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula C₂₀H₂₁Cl₂NO₆ (observed m/z 442.29) .

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra verify the biphenyl protons (δ 7.4–7.6 ppm), dichlorophenyl resonances (δ 7.2–7.3 ppm), and methoxyacetamido group (δ 3.3 ppm for OCH₃) .

-

X-ray Crystallography : Resolves the ternary complex with Cdc34A and ubiquitin, confirming the stereochemical assignment .

Optimization and Scalability

Modifications to the original synthetic route include:

-

Catalyst Screening : PdCl₂(dtbpf) improves biphenyl coupling efficiency to 92% .

-

Solvent Systems : Switching from THF to 1,4-dioxane reduces side product formation during amidation .

-

Crystallization Conditions : Ethanol/water mixtures enhance crystal purity and yield .

Comparative Analysis of Analogues

Structural analogues of this compound, such as UM0129023 and carboxy derivatives (UM0131031, UM0131035, UM0131037), are synthesized via similar routes but with variations in the biphenyl substituents or side chains . These analogues exhibit reduced potency compared to this compound, underscoring the importance of the 3,5-dichlorophenyl and methoxyacetamido groups for target binding .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed for the Suzuki-Miyaura coupling to enhance reproducibility . Cost-effective purification methods, such as centrifugal partition chromatography, replace HPLC in later stages . Stability studies indicate that this compound degrades under prolonged exposure to light, necessitating storage in amber vials at -20°C .

Analyse Des Réactions Chimiques

Mechanism of Action: Ternary Complex Formation

CC0651 induces a ternary complex between Cdc34A and ubiquitin, acting as a molecular bridge. Key findings include:

- NMR Studies : this compound caused pronounced chemical shift perturbations (CSPs) in ubiquitin residues (Lys6, Ile44, Lys48, Leu71, etc.) and Cdc34A catalytic domain (CAT), confirming cooperative binding .

- X-ray Crystallography : The 2.6 Å resolution structure revealed this compound occupies a composite pocket at the Cdc34A-ubiquitin interface, burying 81% of its surface area with Cdc34A and 10% with ubiquitin .

Key Structural Interactions :

| Cdc34A Residues | Ubiquitin Residues | Interaction Type |

|---|---|---|

| Asn132 | Gln49 (backbone NH) | H-bond/Electrostatic |

| Glu133 | Arg42, Gln49, Arg72 | Salt bridges |

| Thr122, Leu125 | Leu8, Ile44, Val70 | Hydrophobic contacts |

Cooperative Binding and Affinity Enhancement

This compound enhances the affinity of Cdc34A for ubiquitin through allosteric effects:

- NMR Titrations :

- TR-FRET Assay : this compound potentiated Cdc34A-ubiquitin binding with an EC₅₀ of 14 ± 2 μM .

Table 1: Binding Affinity Data

Inhibition of Ubiquitin~Cdc34A Thioester Hydrolysis

This compound disrupts the reactivity of the ubiquitin-Cdc34A thioester intermediate:

- Thioester Stability : this compound reduced hydrolysis rates of the ubiquitin~Cdc34A thioester by ~50%, indicating impaired catalytic activity .

- Dominant Negative Effect : The stabilized ternary complex competes with E3 ligase (Rbx1-Cul1) for charged Cdc34A-ubiquitin, blocking substrate ubiquitination .

Selectivity and Analogue Studies

This compound exhibits exceptional specificity for Cdc34A:

- PPI-CONA Assay : No binding was observed with other E2 enzymes (UBE2D3, UBE2L3, UBE2N) .

- Analog Screening : 11 this compound analogues showed moderate effects on Cdc34A but no activity against UBE2N, UBE2D1, or UBE2R1 .

Table 2: Selectivity Profile of this compound Analogues

| Compound | Effect on CDC34A | Effect on Other E2s |

|---|---|---|

| UM0129023 | Moderate enhancement | None |

| UM0131031 | Moderate enhancement | None |

| UM0131035 | Moderate enhancement | None |

Implications for Drug Development

Despite its biochemical efficacy, this compound faced challenges:

Applications De Recherche Scientifique

Binding Affinity

The binding affinity of CC0651 for Cdc34A has been quantified using chemical shift changes in NMR titrations, revealing an effective concentration (EC50) of 267 μM in the absence of ubiquitin, which decreases to 19 μM in its presence . This indicates that this compound not only binds to Cdc34A but also enhances the interaction with its substrate.

Inhibition of Cancer Cell Proliferation

This compound has shown significant potential in inhibiting the proliferation of various human cancer cell lines. In vitro studies have demonstrated that it can effectively induce apoptosis in cancer cells by disrupting critical signaling pathways associated with cell survival and proliferation. For instance, this compound has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, exhibiting potent growth inhibition .

Study 1: Inhibition of Ubiquitination Pathways

In a study investigating the effects of this compound on ubiquitination pathways, researchers observed that the compound inhibited the ubiquitin-conjugating activity of Cdc34A. The IC50 value for this compound was found to be approximately 18 μM, indicating its effectiveness in blocking this crucial enzymatic function . This inhibition was linked to reduced levels of cyclin-dependent kinase inhibitors, further implicating this compound's role in cell cycle regulation.

Study 2: Selectivity Towards Cdc34A

Further investigations using a novel confocal scanning protein-protein interaction assay (PPI-CONA) revealed that this compound is highly selective for Cdc34A among other E2 enzymes. This specificity is critical for minimizing off-target effects in therapeutic applications . The PPI-CONA assay allowed for high-resolution detection of low-affinity interactions, confirming this compound's unique binding profile.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |

|---|---|---|---|---|

| Study 1 | MCF-7 | 18 | Inhibition of ubiquitination via Cdc34A | Induced apoptosis and inhibited proliferation |

| Study 2 | MDA-MB-231 | < 5 | Stabilization of Cdc34A-ubiquitin interaction | Significant growth inhibition |

| Study 3 | HCT-116 (Colon) | Not specified | Modulation of cell cycle proteins | Reduced viability observed |

Mécanisme D'action

CC0651 exerts its effects by binding to a cryptic binding pocket on the ubiquitin-conjugating enzyme Cdc34, which is distant from the catalytic site . This binding causes a displacement of secondary structural elements of the enzyme, thereby inhibiting its activity . The molecular target of this compound is the ubiquitin-conjugating enzyme Cdc34, and it interferes with the discharge of ubiquitin to acceptor lysine residues on substrate proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

SAR Analysis of CC0651 Derivatives

Studies synthesized six biphenyl derivatives to explore substituent effects on Cdc34A inhibition (Table 1) :

Key Insight : Substituent size and position are critical. Methyl groups retain activity, while bulkier or mispositioned groups abolish inhibition.

Hybrid Derivatives and Improved Compounds

A TR-FRET screen identified BDC22455743 , a compound structurally related to this compound. Hybrid derivatives of this compound and BDC22455743 demonstrated enhanced potency:

- Ub IC₅₀ : 0.03–0.2 µM (vs. 18 µM for this compound) .

- TR-FRET EC₅₀ : 0.44–3.6 µM (vs. 14 µM for this compound) .

These derivatives retain the core biphenyl scaffold but optimize substituents for improved binding and cellular uptake.

Comparison with Functional Analogs

MLN4924 (Pevonedistat)

MLN4924, a NEDD8-activating enzyme (NAE) inhibitor, also disrupts CRL activity but targets the E1-E2 neddylation pathway:

Key Difference : MLN4924 broadly inhibits CRLs via upstream neddylation, while this compound selectively blocks Cdc34A-dependent ubiquitination.

Allosteric PPI Stabilizers

This compound shares mechanistic parallels with Tafamidis and RVX-208 , which stabilize weak protein interactions:

- Tafamidis : Stabilizes transthyretin tetramers to prevent amyloidosis .

- RVX-208 : Enhances ApoA-I production by modulating BRD2 interactions .

- This compound : Stabilizes Cdc34A-Ub interaction to inhibit ubiquitination .

Shared Trait : All exploit low-affinity interfaces but differ in therapeutic targets.

Cross-Species and Off-Target Effects

- Trypanosoma brucei: this compound inhibits TbCDC34 with mild effects on polyubiquitin chain formation, mirroring its activity in human cells .

Activité Biologique

CC0651 is a small molecule identified as a specific inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A. Its biological activity has garnered attention due to its potential role in cancer therapeutics, particularly through its effects on the ubiquitin-proteasome system (UPS). This article provides an in-depth analysis of this compound's mechanisms of action, experimental findings, and implications for cancer treatment.

This compound functions by stabilizing a low-affinity interaction between Cdc34A and ubiquitin, which is crucial for the ubiquitination process. This stabilization impedes the catalytic activity of Cdc34A, thereby inhibiting the transfer of ubiquitin to target proteins. Key findings regarding its mechanism include:

- Binding Dynamics : this compound binds to a cryptic pocket on the surface of Cdc34A, distinct from the active site. This binding alters the conformation of Cdc34A, enhancing its interaction with ubiquitin while simultaneously preventing the hydrolysis of the Cdc34A-ubiquitin thioester bond .

- Inhibition Potency : The compound has been shown to increase the binding affinity of Cdc34A for ubiquitin from millimolar levels to an effective concentration (EC50) of approximately 14 μM . In quantitative assays, this compound exhibited an inhibitory concentration (IC50) of 18 μM against ubiquitination processes involving β-Catenin substrates .

Case Studies and Research Data

Numerous studies have investigated the biological activity of this compound, demonstrating its selective inhibition of Cdc34A without affecting other E2 enzymes. Below is a summary of significant research findings:

Implications for Cancer Therapy

The inhibition of Cdc34A by this compound presents a promising avenue for cancer therapy, particularly in tumors where the UPS is dysregulated. By preventing the degradation of tumor suppressors like p27, this compound may enhance cellular levels of these proteins, potentially leading to reduced tumor growth and improved patient outcomes.

- Targeting Specificity : The selectivity of this compound for Cdc34A over other E2 enzymes positions it as a potentially safer therapeutic option with fewer off-target effects .

- Future Directions : Despite its promising biological activity, further development has faced challenges related to optimization for clinical use. Ongoing research aims to refine this compound and explore analogs that may enhance efficacy or reduce side effects .

Q & A

Q. Basic: What is the molecular mechanism by which CC0651 inhibits Cdc34 ubiquitin-conjugating enzyme activity?

This compound acts as an allosteric inhibitor of the Cdc34 ubiquitin-conjugating enzyme by binding to its catalytic domain, inducing conformational changes that disrupt ubiquitin transfer. NMR studies reveal that this compound alters proton signal intensities in key regions of Cdc34, particularly near residues critical for ubiquitin binding and catalytic activity . This inhibition stabilizes p27Kip1, a cell cycle regulator, by blocking its ubiquitination and subsequent proteasomal degradation (IC50 = 1.72 μM) .

Q. Basic: How can researchers determine the IC50 of this compound in ubiquitination assays?

To calculate IC50:

- Experimental Design : Treat cell lysates with a this compound concentration gradient (e.g., 0.1–10 μM) and measure p27Kip1 ubiquitination via Western blot or fluorescence-based ubiquitin transfer assays.

- Data Analysis : Normalize ubiquitination levels to controls (e.g., DMSO), plot inhibition curves, and apply nonlinear regression models (e.g., log[inhibitor] vs. response) to derive IC50 .

Q. Basic: What are the key considerations for designing initial experiments with this compound in cell cycle studies?

- Dose Optimization : Use concentration-response curves (e.g., 50–300 μM) to assess effects on cell viability and cycle arrest (G2/M phase accumulation is indicative of p27Kip1 stabilization) .

- Controls : Include DMSO-treated cells and validate specificity using Cdc34 knockout/mutant models.

- Reproducibility : Document buffer conditions (pH, temperature) and batch-to-batch variability in this compound solubility .

Q. Advanced: How can structural modifications of this compound enhance its inhibitory activity and selectivity?

Rational design strategies include:

- Scaffold Rigidity : Replace flexible bonds (e.g., methoxy groups) with vinyl or allyl moieties to improve binding to Cdc34’s hydrophobic pocket .

- Covalent Binding : Introduce electrophilic groups (e.g., acrylamides) to target Cys48 in Cdc34, as seen in analogs like CW1–CW10, which form stable enzyme-inhibitor conjugates .

- SAR Analysis : Use crystallography (PDB 3RZ3) to map interactions between the penta-noic acid moiety and Cdc34 .

Q. Advanced: How should researchers resolve contradictions in ubiquitination assay data when using this compound?

- Troubleshooting Steps :

Q. Advanced: What methodologies optimize in vitro assays for studying this compound’s effects on ubiquitin chain dynamics?

- Ubiquitin Chain Analysis : Use Ube2g2 conjugation assays with ubiquitin variants (e.g., K48R mutants) and monitor chain elongation via mass spectrometry or gel electrophoresis .

- Time-Course Experiments : Measure Ubiquitin enzyme activity at 0, 6, 12, and 24 hours post-CC0651 treatment to capture dynamic inhibition patterns .

Q. Methodological: How can researchers ensure reproducibility of this compound experiments across cell lines?

- Standardization : Pre-treat cells with synchronized cell cycle protocols (e.g., serum starvation) to minimize variability in p27Kip1 baseline levels .

- Data Reporting : Include raw data tables (e.g., growth curves, ubiquitin chain lengths) in supplementary materials, adhering to journal guidelines .

Q. Advanced: What strategies evaluate this compound’s synergy with other ubiquitin-proteasome system inhibitors?

- Combinatorial Screens : Co-administer this compound with MDM2 inhibitors (e.g., BI-0252) and assess apoptosis via flow cytometry or caspase-3 activation assays .

- Isobologram Analysis : Calculate combination indices (CI) to quantify synergistic vs. additive effects .

Q. Advanced: How can this compound’s effects be validated in in vivo or 3D cell culture models?

- Xenograft Models : Administer this compound (e.g., 10 mg/kg, IP) in SJSA-1 tumor-bearing mice and monitor tumor regression via bioluminescence imaging .

- 3D Spheroids : Embed cells in Matrigel and quantify spheroid disintegration post-treatment using confocal microscopy .

Q. Methodological: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Propriétés

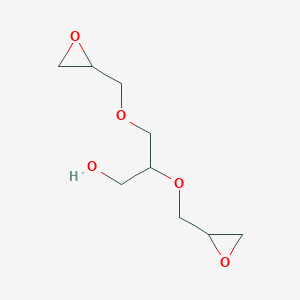

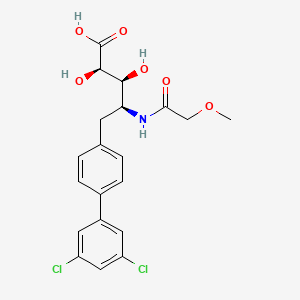

IUPAC Name |

(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCBTNCWNRCBGX-YTQUADARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.